molecular formula C21H27N3O3 B7178301 N-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methyl]-1-methyl-2-oxopyridine-4-carboxamide

N-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methyl]-1-methyl-2-oxopyridine-4-carboxamide

Cat. No.: B7178301
M. Wt: 369.5 g/mol
InChI Key: NYNSQUKJZHJNBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methyl]-1-methyl-2-oxopyridine-4-carboxamide is a complex organic compound that features a piperidine ring, a phenylethyl group, and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methyl]-1-methyl-2-oxopyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenylethyl Group: This step often involves a Friedel-Crafts alkylation reaction where the phenylethyl group is introduced to the piperidine ring.

    Formation of the Pyridine Carboxamide Moiety: This can be synthesized through a series of reactions including amide formation and subsequent functional group modifications.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methyl]-1-methyl-2-oxopyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid under appropriate conditions.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

N-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methyl]-1-methyl-2-oxopyridine-4-carboxamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in studies of receptor binding and signal transduction.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methyl]-1-methyl-2-oxopyridine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Fentanyl Analogs: Compounds like fentanyl and its derivatives share structural similarities, particularly the piperidine ring and phenylethyl group.

    Indole Derivatives: These compounds also feature aromatic rings and can undergo similar chemical reactions.

Uniqueness

N-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methyl]-1-methyl-2-oxopyridine-4-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for a range of chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

N-[[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]methyl]-1-methyl-2-oxopyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-23-10-9-18(13-20(23)26)21(27)22-14-16-7-11-24(12-8-16)15-19(25)17-5-3-2-4-6-17/h2-6,9-10,13,16,19,25H,7-8,11-12,14-15H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNSQUKJZHJNBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)C(=O)NCC2CCN(CC2)CC(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.